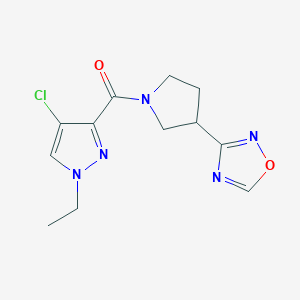

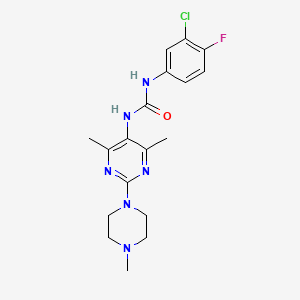

![molecular formula C14H10FN3O2S B2874271 N-(2-fluorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-03-4](/img/structure/B2874271.png)

N-(2-fluorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-fluorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is a derivative of thiazolopyrimidine . Thiazolopyrimidines are a novel class of small molecule tyrosinase inhibitors . Tyrosinase is the rate-limiting enzyme of melanogenesis and plays a crucial role in hyperpigmentation .

Synthesis Analysis

Thiazolopyrimidine derivatives were synthesized using 4-fluoroaniline and ethylacetoacetate as starting material . The structure of the derivatives was characterized using various spectroscopy techniques, including FTIR, Mass, 1H-NMR, and 13C-NMR .Molecular Structure Analysis

The molecular structure of thiazolopyrimidine derivatives was characterized using various spectroscopy techniques, including FTIR, Mass, 1H-NMR, and 13C-NMR .Chemical Reactions Analysis

The inhibitory activities of all derivatives were examined against tyrosinase . The unsubstituted derivative 6a demonstrated a strong inhibitory effect against tyrosinase, with an IC50 value of 28.50 μM .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolopyrimidine derivatives can be influenced by various factors. For instance, a moderate level of lipophilicity was found to be advantageous for inhibition compared to other substituted derivatives .科学的研究の応用

Tyrosinase Inhibition and Melanogenesis

This compound has been studied for its potential as a tyrosinase inhibitor . Tyrosinase is a critical enzyme in melanogenesis, the process of melanin production in the skin. By inhibiting tyrosinase, this compound could help manage conditions like hyperpigmentation, melasma, and age spots. The research suggests that derivatives of thiazolopyrimidine, like the compound , can effectively reduce tyrosinase activity, which may lead to treatments for skin disorders associated with melanin overproduction .

Neurodegenerative Disease Correlation

Studies have indicated a correlation between melanin production and neurodegenerative diseases such as Alzheimer’s, Parkinson’s, and Huntington’s disease . The compound’s ability to modulate tyrosinase activity and, by extension, melanin synthesis, could provide insights into therapeutic approaches for these neurodegenerative conditions.

Small Molecule Synthesis

The thiazolopyrimidine core of the compound is a valuable scaffold in medicinal chemistry. It has been used in the one-step synthesis of highly functionalized molecules, including various heterocyclic compounds . These synthesized molecules have potential applications in drug discovery and development due to their diverse biological activities.

Molecular Docking and Dynamics

The compound has been subjected to molecular docking and dynamic studies to understand its interactions within the enzyme’s binding site . This research is crucial for drug design, as it helps in predicting the orientation and behavior of small molecules when interacting with larger molecular targets, such as enzymes or receptors.

Spectroscopy Techniques for Characterization

Various spectroscopy techniques, including FTIR, Mass, 1H-NMR, and 13C-NMR , have been employed to characterize the structure of thiazolopyrimidine derivatives . These methods are essential for confirming the identity and purity of compounds in pharmaceutical research and development.

Kinetic Studies for Inhibitory Mechanism

Kinetic studies of the compound have been performed to better understand its inhibitory mechanism on tyrosinase . This includes determining the type of inhibition and the compound’s efficacy, which is measured by the IC50 value—the concentration required to inhibit 50% of the enzyme’s activity.

特性

IUPAC Name |

N-(2-fluorophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN3O2S/c1-8-7-21-14-16-6-9(13(20)18(8)14)12(19)17-11-5-3-2-4-10(11)15/h2-7H,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPCUYYSZOWBJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

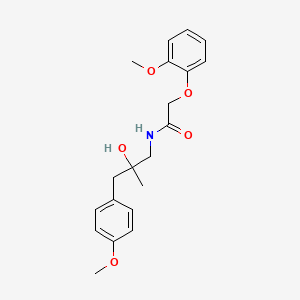

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2874189.png)

![7-(4-Ethylpiperazin-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2874192.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-methoxyphenyl)amino)naphthalene-1,4-dione](/img/structure/B2874197.png)

![Ethyl 2-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)acetate](/img/structure/B2874199.png)

![(2-Chlorophenothiazin-10-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B2874202.png)

![N-(4-acetylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2874203.png)

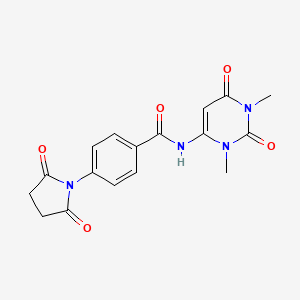

![(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2874206.png)

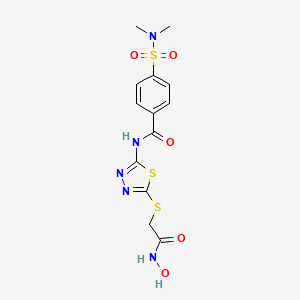

![1-(1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2874208.png)